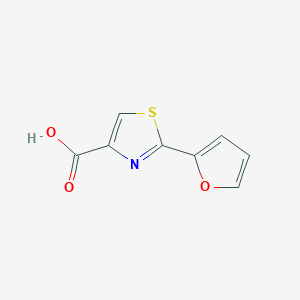

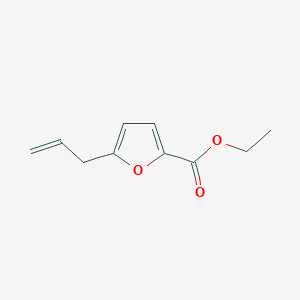

2-(2-フリル)-1,3-チアゾール-4-カルボン酸

説明

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Various organocatalysts can be employed to facilitate the reaction. For instance, piperidinium acetate acts as a catalyst, yielding good to excellent isolated yields of the acrylic acids under solvent-free conditions. The process can be optimized by adjusting reaction parameters .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including esterification and reduction. Esterification of the 3-(2-furyl)acrylic acids can be achieved using MeSO₃H/SiO₂ as a heterogeneous acid catalyst. Additionally, acid-sensitive functional groups on the furan ring can be esterified using dimethyl carbonate via base-catalyzed transesterification. Furthermore, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

科学的研究の応用

持続可能な化学的ビルディングユニット

この化合物は、様々な有機触媒を用いて、炭水化物由来の5-置換-2-フラルデヒドとマロン酸から合成することができます . この再生可能な合成プロセスは、持続可能な化学的ビルディングユニットとして潜在的な用途を持っています .

化学触媒

この化合物とその誘導体は、化学触媒を用いて合成することができます。 例えば、ピペリジニウムアセテートを触媒として用いることで、無溶媒条件下でアクリル酸の良好な収率から優れた収率を得ることができます .

エステル化

置換された3-(2-フリル)アクリル酸は、MeSO3H/SiO2を不均一酸触媒として用いてエステル化することができます . このプロセスは、さらなる研究や用途のための様々なエステル化合物を生成するために使用することができます。

還元

この化合物中のオレフィン基は、5%Pd/Cを触媒として用いた触媒水素化によって選択的に還元することができます . このプロセスは、さらなる研究や用途のための様々な還元化合物を生成するために使用することができます。

抗腫瘍活性

この化合物の誘導体である2-フロン酸や2-フリルアクリル酸など、いくつかの誘導体は強力な抗腫瘍活性を示しています . これらの化合物は、様々な種類の癌の治療に使用される可能性があります。

膵臓がんの治療

この化合物の誘導体である2-フロン酸を含む化学化合物は、膵臓がんの治療に効果的であることが示されています .

縮合反応

この化合物は、活性なα-水素原子がエステル、酸、または-C≡Nを持つ有機化合物に置換されると、クネーフェナーゲル縮合などの縮合反応に関与することができます . これは、さらなる研究や用途のための様々な他の化合物を合成するために使用することができます。

作用機序

Target of Action

It’s worth noting that compounds containing a furan ring, such as nitrofurans, have been found to target the protein aldose reductase .

Mode of Action

For instance, some furan derivatives have been shown to inhibit the action of enzymes, thereby disrupting normal cellular processes .

Biochemical Pathways

Furan derivatives have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

It has been demonstrated that certain furan derivatives exhibit potent activity .

Action Environment

The action, efficacy, and stability of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action .

生化学分析

Biochemical Properties

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . By inhibiting these enzymes, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can modulate signal transduction pathways and affect cellular processes.

Cellular Effects

The effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine phosphatases, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s carboxylic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of protein tyrosine phosphatases and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid in animal models vary with dosage. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.

Metabolic Pathways

2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can influence its bioavailability and efficacy in modulating biochemical reactions.

Subcellular Localization

The subcellular localization of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

特性

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZKFYFRXCTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115299-13-3 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)